REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][CH:5]=C([CH:9]=1)C#N.[OH-].[Na+].[NH4+].[Cl-].C1C[O:19]CC1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][CH:5]=[C:22]([CH:9]=1)[C:21]([OH:19])=[O:23] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.311 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C#N)C1)NC
|
Name
|
|
Quantity
|
0.676 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
THF ethanol
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed over night
|
Type
|
EXTRACTION
|
Details
|
Ten times extraction with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic layers over sodium sulfate, and evaporation
|
Type
|
WAIT
|
Details
|
left 0.159 g of the title acid as reddish solid
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(=NC=C(C(=O)O)C1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |